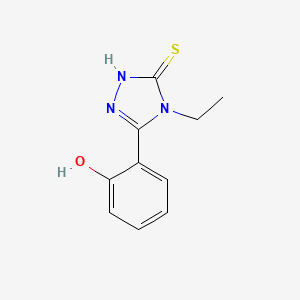

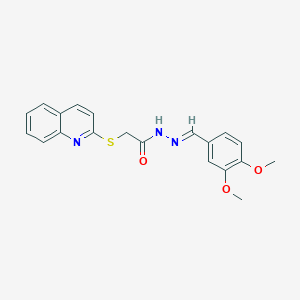

![molecular formula C16H19N3OS B5592912 2-(allylthio)-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B5592912.png)

2-(allylthio)-N-[3-(1H-imidazol-1-yl)propyl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of N-substituted imidazolylbenzamides, including structures akin to "2-(allylthio)-N-[3-(1H-imidazol-1-yl)propyl]benzamide", involves complex reactions that yield compounds with significant electrophysiological activity. These compounds have been synthesized through a series of steps, demonstrating the viability of the 1H-imidazol-1-yl moiety in producing potent electrophysiological effects (Morgan et al., 1990). Additionally, the synthesis of N-acylhydrazones containing the imidazo[1,2-a]pyridine scaffold through a seven-step reaction sequence highlights the complex nature of synthesizing these compounds (Evrard et al., 2022).

Molecular Structure Analysis

Structural characterization is crucial for understanding the chemical behavior of "2-(allylthio)-N-[3-(1H-imidazol-1-yl)propyl]benzamide". Studies involving similar compounds have utilized various spectroscopic analyses, including 1D and 2D NMR, to confirm the presence of conformers and elucidate their structural properties (Evrard et al., 2022). X-ray crystallography has also been employed to determine the molecular structure, offering insights into the spatial arrangement of atoms within the compound (Ünver et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving "2-(allylthio)-N-[3-(1H-imidazol-1-yl)propyl]benzamide" and similar compounds are complex and can lead to a variety of pharmacologically active molecules. The electrophysiological activity of synthesized imidazolylbenzamides indicates their potential utility in developing new therapeutic agents (Morgan et al., 1990). The synthesis and characterization of conformers reveal the intricate nature of chemical reactions and the formation of specific molecular structures (Evrard et al., 2022).

Physical Properties Analysis

The physical properties of "2-(allylthio)-N-[3-(1H-imidazol-1-yl)propyl]benzamide" and related compounds, such as solubility, melting point, and stability, are critical for their practical applications. While specific studies on the physical properties of this compound are scarce, research on similar compounds provides valuable insights. For instance, the fluorescence and thermal stability of synthesized compounds reveal important aspects of their physical behavior and potential applications (Patil et al., 2015).

Chemical Properties Analysis

The chemical properties, including reactivity, chemical stability, and interaction with other substances, are essential for understanding the applications and handling of "2-(allylthio)-N-[3-(1H-imidazol-1-yl)propyl]benzamide". Studies on related compounds have explored their chemical behavior, demonstrating the potential for developing new chemical entities with desired properties (Evrard et al., 2022).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

N-(3-imidazol-1-ylpropyl)-2-prop-2-enylsulfanylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3OS/c1-2-12-21-15-7-4-3-6-14(15)16(20)18-8-5-10-19-11-9-17-13-19/h2-4,6-7,9,11,13H,1,5,8,10,12H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLPWPTVLHMGFEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSC1=CC=CC=C1C(=O)NCCCN2C=CN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-fluoro-2,7-dimethyl-1H-indol-3-yl)ethyl]-2-methylbenzamide](/img/structure/B5592829.png)

![N,N-dimethyl-1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B5592835.png)

![1,1'-[1-(2-aminophenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5592858.png)

![4-{[2-(4-methylphenyl)-4-quinazolinyl]amino}phenol](/img/structure/B5592863.png)

![N-[2-(4-morpholinyl)ethyl]-2-phenoxybenzamide](/img/structure/B5592869.png)

![N-{[1-(morpholin-4-ylcarbonyl)piperidin-3-yl]methyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5592920.png)